molecular formula C13H16ClNO2 B8015495 2-Chloro-N-cyclohexyl-5-hydroxybenzamide

2-Chloro-N-cyclohexyl-5-hydroxybenzamide

Cat. No.: B8015495
M. Wt: 253.72 g/mol
InChI Key: COQQQOATHIKPDJ-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclohexyl-5-hydroxybenzamide is a chemical compound with the molecular formula C13H16ClNO2 and a molecular weight of 253.72 g/mol It is characterized by the presence of a chloro group, a cyclohexyl group, and a hydroxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-cyclohexyl-5-hydroxybenzamide typically involves the reaction of 2-chloro-5-hydroxybenzoic acid with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale production may also incorporate automated systems for reaction monitoring and product purification .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-cyclohexyl-5-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Scientific Research Applications

2-Chloro-N-cyclohexyl-5-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclohexyl-5-hydroxybenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-cyclohexyl-5-nitrobenzamide: Similar structure but with a nitro group instead of a hydroxy group.

    2-Chloro-N-cyclohexyl-4-hydroxybenzamide: Similar structure but with the hydroxy group in a different position.

    2-Chloro-N-cyclohexyl-3-hydroxybenzamide: Similar structure but with the hydroxy group in a different position.

Uniqueness

2-Chloro-N-cyclohexyl-5-hydroxybenzamide is unique due to the specific positioning of the chloro, cyclohexyl, and hydroxy groups, which can influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-chloro-N-cyclohexyl-5-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-12-7-6-10(16)8-11(12)13(17)15-9-4-2-1-3-5-9/h6-9,16H,1-5H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQQQOATHIKPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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